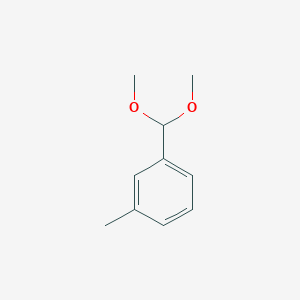

3-Methylbenzaldehyde dimethyl acetal

Description

Historical Context and Evolution of Acetal (B89532) Chemistry Relevant to Aryl Dimethyl Acetals

The study of acetals, functional groups with the connectivity R₂C(OR')₂, is a fundamental aspect of organic chemistry. wikipedia.org Historically, the term "acetal" was specifically used for compounds derived from aldehydes, where at least one R group on the central carbon is a hydrogen atom. wikipedia.org The corresponding structures derived from ketones were termed "ketals." However, the International Union of Pure and Applied Chemistry (IUPAC) has since revised this nomenclature, classifying ketals as a subset of acetals, which now encompasses both aldehyde- and ketone-derived structures. wikipedia.org

The formation of an acetal is a reversible reaction that occurs when an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This process involves the protonation of the hydroxyl group of an intermediate hemiacetal, which is then eliminated as water to form a carbocation. Subsequent rapid attack by another alcohol molecule and loss of a proton yields the stable acetal. wikipedia.org

The evolution of acetal chemistry has been driven by the need for robust, yet reversible, protection of carbonyl groups during multi-step organic syntheses. Acetals exhibit significant stability in neutral or basic conditions and against many nucleophiles and oxidants, a stark contrast to the reactivity of the parent carbonyl compounds. organic-chemistry.orgresearchgate.net This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. The development of milder methods for both the formation (acetalization) and cleavage (deprotection) of acetals has been a key area of research, expanding their utility. organic-chemistry.org Aryl dimethyl acetals, such as 3-Methylbenzaldehyde (B113406) dimethyl acetal, are part of this broader class, benefiting from the foundational principles established in general acetal chemistry. Their unique electronic and steric properties, conferred by the aromatic ring, have made them subjects of specific synthetic interest.

Significance of Aromatic Dimethyl Acetals as Synthons and Intermediates in Advanced Organic Synthesis

Aromatic dimethyl acetals are highly valuable synthons and intermediates in modern organic synthesis. Their primary role is as a protecting group for the aldehyde functionality. By converting a reactive aldehyde to a stable acetal, chemists can carry out a variety of chemical transformations on other parts of the aromatic molecule that would otherwise be incompatible with a free aldehyde group. organic-chemistry.org

Beyond their protective function, aromatic acetals serve as versatile building blocks for constructing more complex molecular architectures. orgsyn.orgresearchgate.net The acetal group can be considered a masked acyl anion, and its presence can influence the reactivity of the aromatic ring. They can participate in a range of reactions, including:

Hydrolysis: The acetal can be easily hydrolyzed back to the parent aldehyde under acidic conditions, often with water, allowing for the timely deprotection of the carbonyl group. smolecule.com

Transacetalization: This process allows for the conversion of one type of acetal to another, for instance, from a dimethyl acetal to a diethyl acetal, which can be useful for modifying solubility or reactivity. orgsyn.org

Condensation Reactions: Aromatic acetals can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds and more intricate structures. smolecule.com

Electrochemical Synthesis: Research has shown that aromatic acetals can be used as starting materials in electrosynthesis to create novel benzaldehyde (B42025) derivatives. google.comgoogle.com For example, the electrosynthesis of 4-(1-methoxy-1-methylethyl)benzaldehyde dimethyl acetal has been demonstrated from 4-isopropylbenzaldehyde (B89865) dimethyl acetal. google.com

The stability of the acetal group to bases, organometallic reagents, and hydrides makes aromatic dimethyl acetals indispensable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. researchgate.net

Overview of Research Trajectories for 3-Methylbenzaldehyde Dimethyl Acetal and Related Derivatives

Research concerning this compound, also known as 1-(dimethoxymethyl)-3-methylbenzene, focuses on its synthesis, reactivity, and its role as a precursor to other valuable compounds. smolecule.com

Synthesis: The primary synthetic route to this compound involves the acid-catalyzed reaction of 3-Methylbenzaldehyde with methanol (B129727). smolecule.com This is a standard acetalization reaction where an acid, such as hydrochloric acid, facilitates the condensation of the aldehyde with two equivalents of the alcohol, with the concurrent removal of water to drive the equilibrium towards the product. organic-chemistry.orgsmolecule.com

Properties and Identification: The compound is a clear, colorless liquid with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . smolecule.com It has been identified as a natural product in Mangifera indica (mango). smolecule.com Spectroscopic data, including ¹H NMR and ¹³C NMR, are crucial for its characterization, alongside mass spectrometry to confirm its molecular structure. nih.gov

Interactive Data Table: Physicochemical Properties of 3-Methylbenzaldehyde and its Dimethyl Acetal

| Property | 3-Methylbenzaldehyde | This compound |

| Molecular Formula | C₈H₈O chemsynthesis.com | C₁₀H₁₄O₂ smolecule.com |

| Molecular Weight | 120.151 g/mol chemsynthesis.com | 166.22 g/mol smolecule.com |

| Boiling Point | 199 °C chemsynthesis.com | Not specified |

| Density | 1.019 g/mL chemsynthesis.com | Not specified |

| Refractive Index | 1.5410 chemsynthesis.com | Not specified |

| IUPAC Name | 3-methylbenzaldehyde | 1-(dimethoxymethyl)-3-methylbenzene smolecule.com |

| Synonyms | m-tolualdehyde foodb.ca | 3-tolylaldehyde dimethyl acetal |

Derivatives and Applications: Research extends to various derivatives of benzaldehyde dimethyl acetals. For instance, substituted derivatives like m-aminobenzaldehyde dimethylacetal are synthesized via the reduction of the corresponding nitro compound, m-nitrobenzaldehyde dimethylacetal, using hydrogen and a Raney nickel catalyst. orgsyn.org Such amino derivatives are important intermediates for further functionalization. The study of related compounds, such as chloro- and bromoacetaldehyde (B98955) dialkyl acetals, also contributes to the broader understanding of acetal chemistry and its applications. google.com Furthermore, various benzaldehyde derivatives and their acetals are investigated for their potential as valuable odorants and intermediates in the fragrance industry. google.comgoogle.com The chemical reactions typical of acetals, including hydrolysis, oxidation to carboxylic acids, and condensation reactions, are central to the synthetic utility of this compound and its derivatives. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(dimethoxymethyl)-3-methylbenzene |

InChI |

InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(11-2)12-3/h4-7,10H,1-3H3 |

InChI Key |

WGIKDYRHOONGGD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(OC)OC |

Canonical SMILES |

CC1=CC(=CC=C1)C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbenzaldehyde Dimethyl Acetal

Novel and Green Synthetic Approaches

In response to the growing demand for sustainable chemical processes, novel synthetic methods have been developed that offer advantages over traditional homogeneous acid catalysis, such as easier catalyst separation, reusability, and often milder reaction conditions.

Heterogeneous catalysts are solid materials that facilitate the reaction but are not dissolved in the reaction medium. This allows for simple recovery of the catalyst by filtration, enhancing reusability and reducing waste. mdpi.com

Nanoporous Aluminosilicates: Materials like zeolites (e.g., ZSM-5) and mesoporous aluminosilicates (e.g., Al-MCM-41) possess solid acid sites that can effectively catalyze acetalization. mdpi.comresearchgate.net Their defined pore structures and high surface areas can also contribute to their catalytic activity and selectivity. researchgate.net Aluminosilicates synthesized from natural sources like kaolin have shown high catalytic activity in the acetalization of substituted benzaldehydes. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers. Certain MOFs, such as those containing copper or iron, exhibit significant Lewis acidity and have been successfully used as recyclable catalysts for the acetalization of aldehydes with methanol (B129727), often without the need for an external dehydrating agent. researchgate.netnih.gov For example, a copper-containing MOF, [Cu₃(BTC)₂], has demonstrated high catalytic activity for the protection of various aldehydes into their corresponding acetals in good yields. researchgate.net

Table 3: Examples of Heterogeneous Catalysts for Acetalization

| Catalyst Type | Specific Example | Substrate Example (Analogous) | Conversion/Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Aluminosilicate | Fe³⁺-doped Aluminosilicate from Kaolin | 3,4-dimethoxybenzaldehyde | 81.6% Conversion | Derived from low-cost natural material, reusable | mdpi.com |

| MOF | [Cu₃(BTC)₂] | Benzaldehyde (B42025) | 94% Conversion | High activity, no water removal needed | researchgate.net |

| MOF | Tb-Ox MOF | Benzaldehyde | ~74% Yield | Recyclable, functions at moderate temperature (50 °C) | nih.gov |

Photocatalysis represents a green and mild approach to chemical synthesis, utilizing light to drive reactions. Organic dyes have emerged as effective metal-free photocatalysts for a range of transformations, including acetalization. researchgate.net

Organic Dye Photocatalysts: Dyes such as thioxanthenone and Eosin Y can absorb visible light from sources like household lamps to reach an excited state. researchgate.netresearchgate.net In this excited state, the dye can act as a catalyst to promote the acetalization of aldehydes. This method is notable for its mild conditions, often proceeding at room temperature, and its high efficiency. researchgate.net The mechanism can involve the generation of radical intermediates or a proton-coupled electron transfer process. researchgate.net This approach provides a sustainable alternative to traditional acid-catalyzed methods that often require higher temperatures and corrosive reagents.

Table 4: Photocatalysts for Acetalization of Aldehydes

| Photocatalyst | Light Source | Substrate Scope | Key Advantage | Reference |

|---|---|---|---|---|

| Thioxanthenone | Household lamps (visible light) | Various aromatic and aliphatic aldehydes | Mild, green, highly efficient | researchgate.net |

| Eosin Y | Green LEDs (visible light) | Aryldiazonium salts (related photocatalytic reaction) | Metal-free, low cost, environmentally benign | nih.gov |

Ionic Liquid-Mediated Synthesis

The use of ionic liquids (ILs) as catalysts and reaction media in organic synthesis has gained significant traction due to their favorable properties, such as low vapor pressure, high thermal stability, and potential for recyclability. mdpi.com In the context of acetalization, acidic ionic liquids have proven to be effective catalysts for the protection of aromatic aldehydes like 3-methylbenzaldehyde (B113406).

Task-specific Brønsted acidic ionic liquids, particularly those based on benzimidazolium or imidazolium cations functionalized with sulfonic acid (-SO₃H) groups, serve as efficient and reusable catalysts. ecnu.edu.cnresearchgate.net These ILs provide the necessary acidity to catalyze the reaction between the aldehyde and methanol, facilitating the formation of the dimethyl acetal (B89532).

The reaction mechanism in the presence of these ILs is believed to involve a synergistic effect between the acidic functional group and the cation of the ionic liquid. ionike.com The Brønsted acid site protonates the carbonyl oxygen of 3-methylbenzaldehyde, activating it for nucleophilic attack by methanol. The unique environment provided by the ionic liquid can enhance the reaction rate and selectivity. Studies on various aromatic aldehydes have shown that high conversion and selectivity can be achieved under mild conditions. ecnu.edu.cn For instance, using [PSebim]HSO₄ as a catalyst for the acetalization of aromatic aldehydes with diols resulted in up to 98% substrate conversion and 100% product selectivity. ecnu.edu.cn The catalyst could also be reused multiple times without a significant drop in activity.

| Ionic Liquid Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reusability | Reference |

|---|---|---|---|---|---|

| [PSebim]HSO₄ | Aromatic Aldehydes | 98 | 100 | Up to 10 times | ecnu.edu.cn |

| [(MIm)₂SO]Cl₂ | Aldehydes | Good to Excellent | High | Yes | ionike.com |

| [bmIm]OH | Aromatic Aldehydes (Knoevenagel) | High Yields | High | Up to 5 times | organic-chemistry.org |

Electrochemical Methods for Acetal Formation

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods, often avoiding the need for harsh reagents. gre.ac.uk The formation of substituted benzaldehyde dimethyl acetals, including derivatives structurally similar to 3-methylbenzaldehyde dimethyl acetal, can be achieved directly through the electrochemical methoxylation of the corresponding toluenes. google.comgoogle.com

This process involves the anodic oxidation of a toluene (B28343) derivative, such as 3-methyltoluene, in an electrolyte solution containing methanol. gre.ac.ukgoogle.com At the anode, the toluene derivative is oxidized, leading to the formation of a benzylic carbocation intermediate. This reactive intermediate is then trapped by the methanol solvent, ultimately yielding the dimethyl acetal. This synthetic route is advantageous as it can often be performed in an undivided cell and can be scaled for industrial production. google.com

Patents describe the electrochemical production of 3-tert-butylbenzaldehyde dimethyl acetal from 3-tert-butyltoluene. google.comgoogle.com The process is characterized by good product yield and selectivity. The electrolysis is typically carried out in methanol with a conductive salt at a controlled current density.

| Starting Material | Product | Reaction Type | Key Conditions | Reference |

|---|---|---|---|---|

| Substituted Toluenes | Substituted Benzaldehyde Dimethyl Acetals | Anodic Methoxylation | Methanol electrolyte, conductive salt, controlled current density | google.comgoogle.com |

| Carbamates | α-Methoxycarbamates | Anodic α-Methoxylation | Methanol solvent, supporting electrolyte (e.g., Et₄NOTs) | orgsyn.org |

Chemoselective Acetalization Protocols

In multi-step organic synthesis, it is often necessary to protect a reactive functional group, like an aldehyde, while reactions are carried out on other parts of the molecule. chemistrysteps.com Chemoselective acetalization—the protection of an aldehyde in the presence of a less reactive carbonyl group, such as a ketone—is a crucial transformation. libretexts.org Since aldehydes are generally more electrophilic and less sterically hindered than ketones, they react more readily, allowing for selective protection. chemistrysteps.com

Several methods have been developed to achieve the chemoselective acetalization of aldehydes. One effective approach involves using trimethyl orthoformate in the presence of a catalytic amount of tetrabutylammonium tribromide in absolute alcohol. organic-chemistry.org This method is mild and allows for the selective protection of an aldehyde over a ketone. organic-chemistry.org

Another approach utilizes a molecularly defined Nickel(II) complex which catalyzes the acetalization of aldehydes with alcohols under neutral conditions. researchgate.net This protocol demonstrates high efficiency and a broad substrate scope, including excellent functional group tolerance, making it suitable for complex molecules where an aldehyde needs to be selectively masked. researchgate.net The use of acetals as protecting groups is valuable because they are stable in neutral to strongly basic conditions but can be easily removed by treatment with aqueous acid to regenerate the carbonyl group. libretexts.orglibretexts.org

| Catalyst/Reagent System | Key Features | Reference |

|---|---|---|

| Tetrabutylammonium tribromide / Trimethyl orthoformate | Mild, chemoselective for aldehydes over ketones, tolerates acid-sensitive groups. | organic-chemistry.org |

| Molecular Nickel(II)-complex | Neutral conditions, efficient, wide substrate scope, excellent functional group tolerance. | researchgate.net |

| Decaborane / Trimethyl orthoformate | Efficient conversion at room temperature under a nitrogen atmosphere. | researchgate.net |

Unexpected Formation Pathways and Mechanistic Discoveries in Synthesis

The formation of this compound from its parent aldehyde and methanol is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. study.com Understanding the stepwise mechanism is fundamental to controlling the synthesis and optimizing reaction conditions.

The established mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-methylbenzaldehyde by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. study.comchegg.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate. study.com

Deprotonation to Form the Hemiacetal: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the attacking oxygen, yielding a neutral hemiacetal. study.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). study.com

Loss of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to the formation of a resonance-stabilized carbocation (an oxocarbenium ion). study.com

Second Nucleophilic Attack: A second molecule of methanol attacks this highly electrophilic carbocation. study.com

Final Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. study.comchegg.com

Each step in this sequence is reversible. To drive the reaction to completion and achieve a high yield of the acetal, it is common practice to use an excess of methanol or to remove the water that is formed as a byproduct, for instance, by using a dehydrating agent like trimethyl orthoformate. organic-chemistry.org

Chemical Reactivity and Transformations of 3 Methylbenzaldehyde Dimethyl Acetal

Hydrolysis and Deacetalization Reactions

The primary transformation of 3-methylbenzaldehyde (B113406) dimethyl acetal (B89532) is its hydrolysis back to the parent aldehyde, 3-methylbenzaldehyde, and methanol (B129727). This deacetalization is a critical step in synthetic sequences where the aldehyde functionality needed to be masked.

The hydrolysis of acetals is catalyzed by acid and is a reversible process. organicchemistrytutor.com The mechanism of this reaction is well-established and typically proceeds through one of two primary pathways, the A-1 or A-2 mechanism, depending on the reaction conditions and the structure of the acetal. acs.orgosti.gov

In the A-1 mechanism , the reaction begins with the rapid and reversible protonation of one of the methoxy (B1213986) groups of the 3-methylbenzaldehyde dimethyl acetal by an acid catalyst. chemistrysteps.compearson.com This is followed by the rate-determining step, which is the unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a molecule of methanol. acs.org This carbocation is then attacked by a water molecule to form a hemiacetal intermediate after deprotonation. chemistrysteps.compearson.com The process repeats with the protonation of the second methoxy group, which is then expelled as another molecule of methanol to yield the protonated 3-methylbenzaldehyde. A final deprotonation step regenerates the acid catalyst and provides the final aldehyde product. chemistrysteps.com The A-1 mechanism is generally characterized by a positive entropy of activation. acs.org

The A-2 mechanism , in contrast, involves the rate-limiting attack of a water molecule on the protonated acetal in a bimolecular step. acs.orgosti.gov This mechanism is more common for acetals that cannot form a stable carbocation intermediate. For this compound, the potential for resonance stabilization of the carbocation makes the A-1 pathway more likely under typical acidic conditions. The A-2 mechanism is characterized by a negative entropy of activation. acs.orgosti.gov

The kinetics of the hydrolysis of the closely related benzaldehyde (B42025) dimethyl acetal have been studied, providing insight into the factors affecting this transformation. acs.orgepa.govacs.org

In complex molecules with multiple acid-sensitive functional groups, the selective deprotection of an acetal is a significant challenge. Various methods have been developed to achieve chemoselective deacetalization under mild conditions, which are applicable to this compound.

One strategy involves the use of Lewis acids, which can be more selective than Brønsted acids. For instance, cerium(III) triflate has been used for the catalytic cleavage of acetals in wet nitromethane at nearly neutral pH, showing high yields and selectivity. researchgate.net Bismuth nitrate pentahydrate is another reagent that enables the chemoselective deprotection of acetals derived from conjugated aldehydes. organic-chemistry.org

Molecular iodine in acetone has been reported as a highly efficient and mild catalyst for the deprotection of both acyclic and cyclic acetals and ketals. acs.orgnih.gov This method is notable for its rapid reaction times and tolerance of other functional groups such as double bonds, hydroxyl groups, and acetates. acs.org

Another approach utilizes ceric ammonium nitrate (CAN) in combination with pyridine (B92270), which allows for the cleavage of acetals under mildly acidic conditions (pH 4.4). thieme-connect.com This system has demonstrated selectivity in the presence of other acid-labile protecting groups. Additionally, simply heating in water without any catalyst has been shown to be an environmentally friendly method for the deprotection of some acetals. ias.ac.in

The following table summarizes some of the chemoselective deacetalization methods applicable to this compound:

| Reagent/Catalyst | Solvent | Key Features |

|---|---|---|

| Molecular Iodine (catalytic) | Acetone | Neutral conditions, fast reaction, tolerates double bonds, hydroxyl, and acetate groups. acs.orgnih.gov |

| Bismuth Nitrate Pentahydrate | Dichloromethane | Mild conditions, good for acetals of conjugated aldehydes. organic-chemistry.org |

| Cerium(III) Triflate (catalytic) | Wet Nitromethane | Nearly neutral pH, high yields and selectivity. researchgate.net |

| Ceric Ammonium Nitrate/Pyridine | Acetone/Water | Mildly acidic (pH 4.4), selective in the presence of other acid-labile groups. thieme-connect.com |

| Water (heating) | Water | Environmentally friendly, no catalyst required. ias.ac.in |

Reactions as Carbonyl Equivalents and Masked Aldehydes

Beyond its role as a protecting group, this compound can act as an electrophile in various carbon-carbon bond-forming reactions, serving as a stable equivalent of the more reactive 3-methylbenzaldehyde.

The Mukaiyama aldol (B89426) addition is a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound or its equivalent, such as an acetal. wikipedia.orgnih.gov this compound can serve as the electrophilic partner in this reaction. The Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the acetal, facilitating the nucleophilic attack by the silyl enol ether. nih.govrichmond.edu This reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, or in the case of an acetal electrophile, β-methoxy carbonyl compounds. clockss.org

A key advantage of using dimethyl acetals in Mukaiyama-type reactions is the ability to perform a one-pot procedure where the silyl enol ether is formed in situ, and then reacts with the acetal. richmond.edu This approach avoids the isolation of the often-sensitive silyl enol ether. Various ketones, esters, and amides can be used as precursors for the silyl enol ethers in this reaction. richmond.edu

Acetals can act as electrophiles in Friedel-Crafts alkylation reactions, providing a method for the synthesis of diarylmethanes and related structures. In the presence of a Lewis acid, this compound can generate a stabilized carbocation that can then be attacked by an electron-rich aromatic ring. beilstein-journals.orgnih.gov

The mechanism involves the Lewis acid-catalyzed cleavage of a methoxy group from the acetal, forming an oxocarbenium ion. This electrophile then undergoes electrophilic aromatic substitution with a suitable arene. nih.gov This reaction has been used to synthesize a variety of substituted aromatic compounds.

Recent advances in catalysis have enabled the use of acetals as precursors for alkyl radicals in cross-coupling reactions. In the context of dual nickel and photoredox catalysis, benzaldehyde dialkyl acetals can be activated to participate in C(sp3)–C(sp3) cross-coupling reactions. ucla.edu This methodology allows for the coupling of two different electrophiles.

While direct examples with this compound are not explicitly detailed in the provided context, the general principle involves the generation of a radical from the acetal, which can then engage in a nickel-catalyzed cross-coupling cycle with an aryl halide or other C(sp2) electrophile. tcichemicals.com This emerging area of research opens up new possibilities for the use of acetals in the construction of complex molecular architectures under mild conditions. nih.govacs.org

C(sp3)–H Functionalization Using Acetal Directing Groups

The acetal group can function as a directing group in C-H functionalization reactions, guiding the reaction to a specific site on the molecule. While specific examples involving this compound are not extensively documented in the reviewed literature, the general principle of acetal-directed C-H activation provides a framework for its potential reactivity. In such reactions, the acetal's oxygen atoms can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds and facilitating their cleavage and subsequent functionalization. This approach is a powerful tool in organic synthesis for achieving site-selective modifications of complex molecules.

Functional Group Interconversions and Derivatization

The dimethyl acetal group in this compound can be converted into other functional groups, and the molecule can undergo derivatization at various positions.

Dimethyl acetals can be transformed into other acetal derivatives through transacetalization. This reaction involves the exchange of the methoxy groups for other alkoxy groups by reacting the dimethyl acetal with a different alcohol in the presence of an acid catalyst. This method allows for the synthesis of a variety of acetals with different steric and electronic properties, which can be useful for fine-tuning the reactivity of the protecting group or for introducing specific functionalities into the molecule. The conversion of fatty aldehyde dimethyl acetals to alk-1-enyl methyl ethers during gas-liquid chromatography has also been reported, indicating a potential pathway for derivatization under specific conditions nih.gov.

General methods for the formation of acetals, which can be adapted for the synthesis of derivatives from 3-methylbenzaldehyde, include reacting the aldehyde with an alcohol and a trialkyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid organic-chemistry.org. Another approach involves the use of methoxide and a methyl halide, where the methoxide reacts with the aldehyde to form a hemiacetal that is subsequently alkylated .

While specific studies on reactions involving activated C-H bonds adjacent to the acetal center in this compound are limited, the general reactivity of similar structures can be considered. The C-H bonds on the benzylic methyl group and the aromatic ring are potential sites for reaction. However, the acetal group itself does not strongly activate these positions for reactions like deprotonation under standard basic conditions. More specialized catalytic systems would likely be required to achieve functionalization at these sites.

Participation in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation. Acetaldehyde dimethyl acetal has been successfully employed as a stable and less volatile surrogate for acetaldehyde in the Enders triple cascade reaction nih.govbeilstein-journals.orgresearchgate.netnih.gov. This suggests that this compound could potentially participate in similar transformations, serving as a protected form of 3-methylbenzaldehyde that can be unmasked under the reaction conditions.

The Enders cascade reaction is an asymmetric organocatalyzed process that combines a nitroalkene, an enal, and, in this modified version, an acetaldehyde equivalent to produce stereochemically rich cyclohexenals nih.govbeilstein-journals.orgresearchgate.netnih.gov. The reaction proceeds through a series of Michael additions and an aldol condensation, all catalyzed by a chiral secondary amine nih.govbeilstein-journals.org. The use of acetaldehyde dimethyl acetal circumvents the high reactivity and volatility of acetaldehyde, enabling its participation in this complex transformation nih.govbeilstein-journals.orgresearchgate.net. This strategy directly converts acetaldehyde, nitroalkenes, and enals into densely functionalized cyclohexenals with good yields and high enantioselectivity nih.govbeilstein-journals.orgresearchgate.netnih.gov.

A representative example of the scope of the Enders-type cascade reaction using acetaldehyde dimethyl acetal is presented below.

Table 1: Scope of the Enders-Type Cascade Reaction with Acetaldehyde Dimethyl Acetal Reaction conditions: nitroalkene (0.5 mmol), acetaldehyde dimethyl acetal (1 mmol), enal (0.525 mmol), H₂O (3.0 mmol), and Amberlyst-15 (10 mol %) in 2 mL of solvent at room temperature for 48 hours. nih.govbeilstein-journals.orgresearchgate.net

| Entry | Nitroalkene (3) | Enal (4) | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | trans-β-nitrostyrene | Cinnamaldehyde | Toluene (B28343) | 65 | 55:45 | 99 |

| 2 | trans-β-nitrostyrene | (E)-3-(4-chlorophenyl)acrylaldehyde | Toluene | 70 | 50:50 | 99 |

| 3 | trans-β-nitrostyrene | (E)-3-(4-methoxyphenyl)acrylaldehyde | Toluene | 62 | 58:42 | 99 |

| 4 | (E)-1-nitro-2-phenylethene | Crotonaldehyde | Dichloromethane | 55 | 60:40 | 98 |

This table demonstrates the versatility of using a dimethyl acetal as a precursor in a multicomponent cascade reaction, a strategy that could potentially be extended to this compound for the synthesis of more complex and substituted cyclohexene structures.

Mechanistic Investigations and Kinetic Studies

Detailed Reaction Mechanisms of Acetal (B89532) Formation

The synthesis of an acetal from an aldehyde and an alcohol is a cornerstone reaction in organic chemistry, often employed for the protection of carbonyl groups. wikipedia.org The mechanism is a multi-step, acid-catalyzed process characterized by a series of equilibria. youtube.comorganicchemistrytutor.com To drive the reaction toward the acetal product, water, a byproduct of the condensation, must be removed from the system, often through methods like azeotropic distillation with a Dean-Stark trap or the use of chemical desiccants. wikipedia.orglibretexts.orgresearchgate.net

The detailed mechanism involves the initial activation of the aldehyde, nucleophilic attack by the alcohol, formation of a key hemiacetal intermediate, and subsequent conversion to the final acetal product. libretexts.orglibretexts.org

The pathway from aldehyde to acetal is critically defined by two principal intermediates: the hemiacetal and the oxocarbenium ion. wikipedia.org

Hemiacetal Formation : The process begins with the protonation of the carbonyl oxygen of 3-Methylbenzaldehyde (B113406) by an acid catalyst. libretexts.org This step significantly increases the electrophilicity of the carbonyl carbon. youtube.com A molecule of methanol (B129727), acting as a nucleophile, then attacks the activated carbonyl carbon. youtube.com Subsequent deprotonation of the resulting tetrahedral intermediate by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) yields a neutral hemiacetal. libretexts.orgyoutube.com This initial phase is a reversible equilibrium between the aldehyde and the hemiacetal. wikipedia.orgmasterorganicchemistry.com

Oxocarbenium Ion and Acetal Formation : The hydroxyl group of the newly formed hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). wikipedia.orgyoutube.com The departure of a water molecule is facilitated by the lone pair electrons on the adjacent methoxy (B1213986) group, which form a pi bond with the carbon center. libretexts.org This results in the formation of a resonance-stabilized cation known as an oxocarbenium ion. wikipedia.orgnih.gov This intermediate is a potent electrophile. A second molecule of methanol then performs a nucleophilic attack on the oxocarbenium ion. youtube.com The final step is the deprotonation of this adduct, which regenerates the acid catalyst and yields the stable 3-Methylbenzaldehyde dimethyl acetal. wikipedia.orgyoutube.com

The choice of catalyst profoundly influences the efficiency and conditions of acetal formation.

Brønsted Acid Catalysis : This is the classical and most widely used method for acetalization. organic-chemistry.org Protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid (TsOH) serve as the source of protons (H⁺) required to activate the carbonyl group and the subsequent hemiacetal intermediate. masterorganicchemistry.comyoutube.com The entire mechanism described in the previous section is illustrative of a Brønsted acid-catalyzed pathway.

Lewis Acid Catalysis : Lewis acids, such as boron trifluoride (BF₃) or iron(III) chloride (FeCl₃), can also effectively catalyze acetal formation. organic-chemistry.orgillinois.edu Instead of protonating the carbonyl oxygen, the Lewis acid coordinates with it. This coordination withdraws electron density from the oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. illinois.edu In some cases, synergistic catalysis involving both Brønsted and Lewis acids can be employed to enhance reactivity. rsc.orgnih.gov

Photoredox Catalysis : Representing a modern, milder approach, photoredox catalysis allows for acetal formation under neutral, acid-free conditions. researchgate.net One strategy involves using an electron-poor photocatalyst, such as a perylene (B46583) bisimide derivative, which, upon excitation with visible light, can oxidize substrates like silyl (B83357) enol ethers to generate intermediates that react with alcohols to form acetals. researchgate.netresearchgate.net Another photoredox approach utilizes "photoacids," which are compounds that become strongly acidic only upon irradiation with light, thereby generating the necessary protons in situ to catalyze the reaction in a temporally controlled manner. rsc.org These methods are particularly valuable for substrates with acid-sensitive functional groups. researchgate.net

Table 1: Comparison of Catalytic Pathways for Acetal Formation

| Catalytic Pathway | Mechanism of Activation | Typical Catalysts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | Protonation of carbonyl oxygen and hemiacetal hydroxyl group. libretexts.org | H₂SO₄, HCl, TsOH youtube.com | Well-established, inexpensive catalysts. | Harsh conditions, not suitable for acid-sensitive substrates. |

| Lewis Acid | Coordination to carbonyl oxygen to increase electrophilicity. illinois.edu | BF₃, FeCl₃, Sc(OTf)₃ organic-chemistry.orgillinois.edu | Can offer different selectivity, milder than some strong Brønsted acids. | Catalyst can be moisture-sensitive, may require stoichiometric amounts. |

| Photoredox | Single-electron transfer (SET) or photoacid generation. researchgate.netrsc.org | Perylene bisimides, Iridium complexes, 6-bromo-2-naphthol (B32079) researchgate.netrsc.org | Extremely mild, neutral conditions, high functional group tolerance. researchgate.net | Requires specialized equipment (light source), catalyst can be expensive. |

Electrophilic Activation is the fundamental principle underlying acid-catalyzed acetal formation. The carbonyl carbon of 3-Methylbenzaldehyde is inherently electrophilic, but not sufficiently so to react with a weak nucleophile like methanol. youtube.com Both Brønsted and Lewis acid catalysts function by enhancing this electrophilicity. Protonation or coordination to the carbonyl oxygen delocalizes the positive charge onto the carbon atom, significantly lowering the activation energy for the nucleophilic attack. youtube.comlibretexts.org The subsequent formation of the oxocarbenium ion creates an even more potent electrophilic center, ensuring the second alcohol addition is rapid. nih.gov

Non-Covalent Interactions play a crucial role in more sophisticated catalytic systems, particularly in organocatalysis. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, can activate both the electrophile and the nucleophile simultaneously through a network of non-covalent interactions, primarily hydrogen bonding. mdpi.commdpi.com For instance, the thiourea moiety can form hydrogen bonds with the carbonyl oxygen of the aldehyde, activating it, while a basic site elsewhere on the catalyst (e.g., an amine) can interact with the alcohol, increasing its nucleophilicity. mdpi.comresearchgate.net This dual activation within a single catalytic complex provides a highly organized transition state, leading to efficient catalysis under mild conditions.

Mechanisms of Acetal Hydrolysis

Acetal hydrolysis is the reverse of acetal formation and is likewise catalyzed by aqueous acid. organicchemistrytutor.comchemistrysteps.com The reaction equilibrium is shifted toward the aldehyde and alcohol by the presence of a large excess of water, according to Le Châtelier's principle. chemistrysteps.com The mechanism retraces the steps of formation in reverse, proceeding through the same key oxocarbenium ion and hemiacetal intermediates. youtube.com

The hydrolysis of this compound proceeds as follows:

Protonation and Oxocarbenium Ion Formation : One of the ether oxygens of the acetal is protonated by an acid (e.g., H₃O⁺). chemistrysteps.com This converts the methoxy group into a good leaving group, methanol. The departure of methanol is assisted by the lone pair of electrons on the other oxygen, leading to the formation of the same resonance-stabilized oxocarbenium ion seen during acetal formation. chemistrysteps.comresearchgate.net

Hemiacetal Formation : A water molecule, acting as a nucleophile, attacks the electrophilic oxocarbenium ion. youtube.com Deprotonation of the resulting adduct yields the neutral hemiacetal.

Aldehyde Release : The remaining methoxy group on the hemiacetal is now protonated, turning it into a good leaving group. As the second molecule of methanol departs, the hydroxyl group's lone pair electrons form a pi bond with the carbon, reforming the carbonyl group. A final deprotonation step releases the final product, 3-Methylbenzaldehyde, and regenerates the acid catalyst. youtube.com

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies of acetal formation and hydrolysis provide insight into the reaction rates and the factors that influence them. For the hydrolysis of benzaldehyde (B42025) dimethyl acetal in dioxane using a heterogeneous Amberlite IR-120 catalyst, a kinetic study established the equilibrium constant and rate dependencies. epa.gov

Table 2: Kinetic Parameters for Benzaldehyde Dimethyl Acetal Hydrolysis

| Parameter | Temperature-Dependent Expression | Notes |

|---|---|---|

| Equilibrium Constant (Kₑ) | Kₑ = exp(8.67 - 1880/T) mol·L⁻¹ | Valid for the temperature range 298-328 K. epa.gov |

| Hydrolysis Rate Constant (k) | k = exp(9.4 - 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ | Based on an Eley-Rideal model where adsorbed water reacts with acetal in the bulk phase. epa.gov |

| Adsorption Equilibrium (Benzaldehyde, K₈ₐ) | K₈ₐ = exp(7292/T - 24.9) L·mol⁻¹ | Shows that adsorbed benzaldehyde inhibits the reaction rate. epa.gov |

| Adsorption Equilibrium (Water, Kₗ) | Kₗ = exp(1296/T - 4.4) L·mol⁻¹ | Relates to the adsorption of the reactant water onto the catalyst. epa.gov |

Data from a study on benzaldehyde dimethyl acetal, a close analog of this compound. epa.gov

For both acetal formation and hydrolysis under acidic conditions, the rate-determining step is generally accepted to be the step involving the formation of the high-energy oxocarbenium ion intermediate. masterorganicchemistry.comresearchgate.net

In Acetal Formation : The slow step is the conversion of the protonated hemiacetal to the oxocarbenium ion via the loss of water. cdnsciencepub.com All preceding steps (protonation of the aldehyde, formation of the hemiacetal) are typically rapid and reversible equilibria. researchgate.net

In Acetal Hydrolysis : The rate-determining step is the cleavage of the C-O bond in the protonated acetal to form the oxocarbenium ion and an alcohol molecule. masterorganicchemistry.comresearchgate.net The stability of this carbocation is paramount; substituents on the aromatic ring that can stabilize the positive charge (like the methyl group in 3-methylbenzaldehyde, which is a weak electron-donating group) will increase the rate of hydrolysis compared to unsubstituted benzaldehyde acetal. researchgate.net

Influence of Reaction Conditions and Catalyst Loading

The formation and hydrolysis of acetals, including this compound, are equilibrium-driven processes significantly influenced by reaction conditions and the nature and amount of the catalyst employed. Kinetic studies and mechanistic investigations have elucidated how these parameters can be manipulated to control reaction rates, yields, and product selectivity.

Catalyst Type and Loading:

The choice of catalyst is crucial. Homogeneous acid catalysts such as p-toluenesulfonic acid, sulfuric acid, and acidic ionic liquids are effective for acetalization. researchgate.net Heterogeneous catalysts, like the acidic resin Amberlyst-15 or Amberlite IR-120, offer advantages in terms of separation and reusability. researchgate.netpearson.com In a study on the hydrolysis of benzaldehyde dimethyl acetal using Amberlite IR-120, the reaction was found to follow an Eley-Rideal model, where the reaction occurs between an adsorbed water molecule and an acetal molecule in the bulk phase. pearson.comnih.gov

Catalyst loading directly impacts the reaction rate. In a photo-organocatalytic synthesis of acetals, decreasing the catalyst loading from 10 mol% to 5 mol% or 2 mol% resulted in lower product yields. researchgate.net Conversely, in challenging acetalization reactions, increasing the catalyst loading from 0.5 mol% to 1 mol% can drive the reaction to completion. rsc.org The development of immobilized catalysts has allowed for substantial reductions in catalyst loading, in some cases to as low as 0.1 mol%, while maintaining high efficiency and enabling catalyst recycling. rsc.org

Influence of Temperature:

Temperature plays a significant role in both the kinetics and the equilibrium of acetal formation and hydrolysis. For the hydrolysis of benzaldehyde dimethyl acetal, the temperature dependency of the rate constant and equilibrium constant has been quantified. pearson.comnih.gov In the temperature range of 298-328 K, the equilibrium constant for hydrolysis (K_e) was determined to be K_e = exp(8.67 - 1880/T), and the rate constant (k) was given by k = exp(9.4 - 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹. pearson.com These expressions highlight that both the position of equilibrium and the reaction rate are sensitive to temperature changes.

Solvent and Molar Ratio:

The choice of solvent and the molar ratio of reactants are also key parameters. In the synthesis of glycerol (B35011) acetals, various solvents such as n-hexane, toluene (B28343), and tert-butyl alcohol were investigated, with toluene being identified as a highly effective extracting solvent. researchgate.netresearchgate.net The molar ratio of alcohol to aldehyde is critical for shifting the equilibrium towards the acetal product. Using a large excess of the alcohol or removing water from the reaction mixture, often by azeotropic distillation, are common strategies to maximize the yield of the acetal. researchgate.net

The following table summarizes the effect of various parameters on acetalization reactions based on findings from related studies.

| Parameter | Influence on Acetal Formation/Hydrolysis | Example/Observation | Citation |

|---|---|---|---|

| Catalyst Loading | Directly affects reaction rate and yield. Lower loading can lead to reduced yields, while higher loading can overcome activation barriers. | Decreasing photo-organocatalyst loading from 10 mol% to 2 mol% lowered acetal yield. | researchgate.net |

| Temperature | Affects both reaction rate and equilibrium position. Rate constants for hydrolysis of benzaldehyde dimethyl acetal show clear temperature dependence. | For benzaldehyde dimethyl acetal hydrolysis, K_e = exp(8.67 - 1880/T) in the 298-328 K range. | pearson.comnih.gov |

| Solvent | Can influence reaction rates and product selectivity. | Toluene was found to be an effective solvent for the extraction of glycerol acetals. | researchgate.net |

| Molar Ratio (Alcohol:Aldehyde) | A high molar ratio of alcohol to aldehyde shifts the equilibrium towards acetal formation. | Varying the molar ratio of glycerol to carbonyl compounds (from 1:3 to 1:7) was studied to optimize product selectivity. | researchgate.net |

| Catalyst Type | Determines reaction mechanism (homogeneous vs. heterogeneous) and efficiency. | Acidic resins like Amberlite IR-120 act as efficient and reusable heterogeneous catalysts for acetal hydrolysis. | pearson.com |

Radical Pathways in Acetal Chemistry

While the chemistry of acetals is dominated by ionic, acid-catalyzed mechanisms involving oxocarbenium ion intermediates, there is growing evidence for the involvement of radical pathways in certain acetal reactions. researchgate.netacs.orgwikipedia.org These pathways typically require specific conditions, such as high temperatures, photochemical activation, or the presence of radical initiators, and open up synthetic routes not accessible through traditional ionic chemistry.

Acetal radicals can be generated and utilized as synthetic equivalents for acyl radicals, offering alternatives to circumvent challenges associated with acyl radical stability. researchgate.net The formation of acetal radicals can be achieved through various methods, including hydrogen atom transfer (HAT), oxidative decarboxylation, or the use of photocatalysts. researchgate.netacs.org

One notable example is the visible-light-promoted addition of a hydrogen atom and an acetal carbon to electron-deficient alkenes. acs.org In this process, a photocatalyst, such as an iridium complex, facilitates the formation of an acetal radical from a cyclic acetal like 1,3-dioxolane. This radical then engages in a chain reaction, adding to the alkene. The reaction proceeds through a radical chain mechanism, which is a less common pathway for this type of transformation. acs.org

Studies on sugar-derived acetals have shown that they can undergo radical degradation at high temperatures (above 200 °C) under solvent-free conditions. nih.gov Electron paramagnetic resonance (EPR) spectroscopy confirmed that less substituted cyclic acetals are prone to forming radicals via the thermally induced abstraction of a hydrogen atom, likely from the methylene (B1212753) unit between the two oxygen atoms. This radical formation can lead to undesired side reactions, such as cross-linking in polymerization processes. However, this degradation can be suppressed by the addition of a radical inhibitor. nih.gov

Furthermore, some acetals have demonstrated antioxidant properties, which inherently involves interaction with radicals. For instance, certain dioxanes and dioxolanes obtained from the acetalization of glycerol with aromatic aldehydes have shown the ability to stabilize the diphenyl-picrylhydrazyl (DPPH) radical, indicating their capacity to act as radical scavengers. researchgate.net

The table below outlines different contexts in which radical pathways are relevant to acetal chemistry.

| Radical Process | Description | Conditions / Initiators | Citation |

|---|---|---|---|

| Photocatalytic Acetal Synthesis | A photo-organocatalyst activates an aldehyde, which can lead to a radical propagation mechanism for acetal formation. | Visible light irradiation, thioxanthenone as photocatalyst. | rsc.org |

| Radical Addition to Alkenes | An acetal radical is generated and adds to an electron-deficient alkene in a radical chain reaction. | Visible light, iridium photocatalyst, persulfate. | acs.org |

| Thermal Degradation | At high temperatures, hydrogen abstraction from the acetal moiety leads to radical formation and subsequent degradation or cross-linking. | High temperatures (>200 °C), solvent-free conditions. Can be suppressed by radical inhibitors. | nih.gov |

| Radical Cyclization | An intramolecular reaction where a radical on a side chain attacks a multiple bond, with the acetal group being part of the structure. | Tributyltin hydride and a radical initiator. | rsc.org |

| Antioxidant Activity | Certain acetal structures can act as radical scavengers, stabilizing free radicals like DPPH. | Observed in acetals derived from glycerol and aromatic aldehydes. | researchgate.net |

Computational and Theoretical Chemistry Studies

Ab Initio and DFT Calculations for Reaction Mechanisms

There is a significant lack of specific ab initio and Density Functional Theory (DFT) calculations detailing the reaction mechanisms involving 3-Methylbenzaldehyde (B113406) dimethyl acetal (B89532). In contrast, studies on isomers like 2-methylbenzaldehyde (B42018) have utilized these methods to determine the reaction pathways for acetalization. researchgate.net Such studies typically involve drawing the molecular structures, converting them to a 3D view, and performing geometry optimization to find the most stable conformations of reactants, intermediates, and products. researchgate.net

Energy Profiles and Transition State Analysis

Detailed energy profiles and transition state analyses for reactions of 3-Methylbenzaldehyde dimethyl acetal are not present in the current body of scientific literature. For similar acetalization reactions, computational studies have focused on the energy changes along the reaction coordinate. aip.org For instance, in the acid-catalyzed acetalization of benzaldehyde (B42025), ab initio methods have been used to calculate the energy of intermediates, identifying the hemiacetal as a high-energy, labile species and the final acetal as the most stable compound with the lowest energy. aip.org This type of analysis would be crucial for understanding the kinetics and thermodynamics of reactions involving this compound.

Bond Dissociation Energy (BDE) Analysis (e.g., C-H bond strengths)

Specific computational analyses of the bond dissociation energies (BDE) for this compound, particularly for its C-H bonds, have not been reported. BDE analysis is a powerful tool for predicting the reactivity of specific sites within a molecule, especially in radical reactions. The abstraction of α-hydrogen atoms from the parent compound, benzaldehyde dimethyl acetal, has been investigated experimentally, suggesting that the C-H bond at this position is a potential site for reaction. chemicalbook.com Computational BDE analysis could provide quantitative insights into the strength of this and other bonds within the 3-methyl substituted version.

Molecular Electrostatic Potential (MEP) Surface Analysis in Catalysis

There are no specific studies that employ Molecular Electrostatic Potential (MEP) surface analysis to investigate the catalytic processes involving this compound. MEP analysis is a valuable computational tool for understanding and predicting the reactive sites of a molecule. It visualizes the charge distribution and is instrumental in studying how a molecule interacts with catalysts or other reactants. For catalysis involving related benzaldehydes, understanding the electrostatic potential is key to explaining catalyst activity and selectivity.

Theoretical Prediction of Reactivity and Selectivity

Theoretical predictions of the reactivity and selectivity of this compound using computational methods are not available in the literature. For substituted benzaldehydes in general, substituent effects on the rates and equilibria of acetal formation and hydrolysis have been a subject of both experimental and theoretical interest. acs.org Computational models could elucidate how the position of the methyl group in this compound influences its electronic structure and, consequently, its reactivity and the selectivity of its reactions. DFT studies on substituted benzaldehydes reacting with other molecules have shown that substituents on the phenyl ring play a determining role in the formation of products. researchgate.net

Computational Modeling of Acetalization Processes on Catalytic Surfaces

While the acetalization of benzaldehyde and its derivatives over various catalysts, including solid acids and metal-organic frameworks (MOFs), has been studied, specific computational modeling of the acetalization of 3-methylbenzaldehyde on catalytic surfaces is not documented. researchgate.net Computational studies on the acetalization of benzaldehyde have been performed using ab initio methods to understand the mechanism with acid catalysts. aip.org Such modeling for this compound would provide valuable insights into the catalyst-substrate interactions and the mechanism of its formation on a surface, aiding in the design of more efficient catalytic systems.

Advanced Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for determining molecular structure and investigating reaction mechanisms. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and through-space proximity.

Time-dependent, or kinetic, NMR studies are powerful for monitoring the progress of a chemical reaction in real time directly within the NMR tube. This method allows for the simultaneous observation of the disappearance of reactant signals, the appearance of product signals, and the detection of any transient intermediates.

In a typical application, a reaction involving 3-Methylbenzaldehyde (B113406) dimethyl acetal (B89532), such as a Lewis acid-catalyzed homologation, could be monitored by acquiring ¹H NMR spectra at regular intervals. osaka-u.ac.jp By integrating the signals corresponding to the distinct protons of the reactant and products, their relative concentrations can be determined over time. For instance, the disappearance of the characteristic signals for the acetal proton and methoxy (B1213986) groups of 3-Methylbenzaldehyde dimethyl acetal and the concurrent emergence of new signals for the product would be tracked. The inclusion of an internal standard, a non-reactive compound with a known concentration and a signal in a clear region of the spectrum, allows for precise quantification of all species, enabling the determination of reaction rates and kinetic orders. osaka-u.ac.jp

Table 1: Representative ¹H NMR Signals for Reaction Monitoring

| Compound | Functional Group | Representative Signal (ppm) | Change Over Time |

|---|---|---|---|

| This compound | Acetal Proton (-CH(OCH₃)₂) | ~5.3-5.4 | Decrease |

| This compound | Methoxy Protons (-OCH₃) | ~3.3 | Decrease |

| This compound | Aromatic Protons | ~7.1-7.4 | Decrease |

| Reaction Product(s) | Varies by reaction | Varies | Increase |

| Internal Standard (e.g., 1,1,2,2-Tetrachloroethane) | -CH₂Cl₂ | ~5.9-6.0 | Constant |

While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules or isomeric mixtures often require advanced 2D NMR techniques for unambiguous structural confirmation. These methods plot correlations between different nuclei, revealing connectivity and spatial relationships.

For this compound, the following 2D NMR experiments would be key:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively assign the proton signals for the methyl, methoxy, acetal, and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the methoxy protons (-OCH₃) and the acetal carbon (-C H(OCH₃)₂), as well as a correlation between the acetal proton (-C H(OCH₃)₂) and the aromatic carbon it is attached to (C1), confirming the core structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at position) |

|---|---|---|---|

| Ar-C H₃ | ~2.35 | ~21.3 | C2, C3, C4 of aromatic ring |

| -OC H₃ | ~3.31 | ~52.5 | Acetal Carbon |

| Acetal C H | ~5.35 | ~103.0 | C1 of aromatic ring, Methoxy Carbon |

| Aromatic C1 | - | ~138.0 | Acetal Proton |

| Aromatic C2, C4-C6 | ~7.1-7.4 | ~126-130 | Other aromatic protons, Acetal Proton (from C2, C6) |

| Aromatic C3 | - | ~137.9 | Methyl Protons |

Mass Spectrometry (MS and HRMS) in Reaction Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures m/z with extremely high accuracy, allowing for the determination of a compound's elemental formula.

In the context of reactions involving this compound, MS is crucial for identifying products and intermediates. For example, in a catalytic addition reaction, HRMS would be used to confirm the elemental composition of the resulting product, matching the experimentally measured exact mass to the calculated mass for the expected formula. semanticscholar.org

The electron ionization (EI) mass spectrum of this compound itself is expected to show a characteristic fragmentation pattern. The molecular ion (M⁺) peak at m/z = 166 would be observed, followed by key fragment ions resulting from the loss of specific groups. The most prominent fragmentation pathway for acetals is the loss of an alkoxy group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description of Fragment |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₉H₁₁O]⁺ | Loss of a methoxy radical (•OCH₃) |

| 119 | [C₈H₇O]⁺ | 3-Methylbenzoyl cation (formed via rearrangement) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (loss of methyl group from m/z 119) |

| 91 | [C₇H₇]⁺ | Tropylium ion (common for toluene (B28343) derivatives) |

| 75 | [C₃H₇O₂]⁺ | Acetal fragment [CH(OCH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, IR spectroscopy serves as a quick and effective method to confirm the conversion of the starting material, 3-Methylbenzaldehyde, into the acetal product. The most telling change is the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically around 1700 cm⁻¹) and the appearance of strong C-O (ether/acetal) stretching bands. kcvs.calibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2995-2850 | C-H Stretch | Aliphatic (CH₃ from methyl and methoxy) |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1200-1000 | C-O Stretch | Acetal Group (strong, often multiple bands) |

| 800-690 | C-H Bend (out-of-plane) | Aromatic Ring (substitution pattern) |

The absence of a strong absorption band in the 1730-1680 cm⁻¹ region confirms the absence of an aldehyde functional group, verifying the compound's identity as an acetal. pressbooks.pub

Other Spectroscopic Methods (e.g., UV-Vis for photocatalytic studies)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems.

While the acetal group itself is not a chromophore, the 3-methylphenyl group in this compound absorbs UV light, typically with a maximum absorption (λmax) below 300 nm. researchgate.net UV-Vis spectroscopy is highly effective for monitoring reactions where the aromatic system or its conjugation is altered, such as in photocatalytic degradation or certain coupling reactions. mdpi.com

In a photocatalytic study, the degradation of this compound could be monitored by observing the decrease in the characteristic absorbance of the aromatic ring over time. mdpi.com If the reaction leads to the formation of a more extended conjugated system, a bathochromic (red) shift to a longer λmax would be observed. Conversely, if the aromaticity is destroyed, the characteristic absorption would disappear. The quantitative nature of UV-Vis spectroscopy, governed by the Beer-Lambert law, allows for the determination of reaction kinetics by tracking the change in concentration of the chromophoric species. researchgate.net

Applications in Complex Molecule Synthesis and Functional Material Precursors

3-Methylbenzaldehyde (B113406) Dimethyl Acetal (B89532) as a Building Block in Organic Synthesis

As a stable derivative of 3-methylbenzaldehyde, the dimethyl acetal variant is a key building block in organic synthesis. The acetal functional group, while primarily a protecting group, can also influence the reactivity of the molecule and participate in specific condensation reactions with various nucleophiles to form more complex structures. smolecule.com The presence of the methyl group on the benzene (B151609) ring provides a site for further functionalization or can sterically and electronically influence reactions at other positions of the ring.

The primary utility of 3-methylbenzaldehyde dimethyl acetal as a building block stems from the controlled release of the highly reactive aldehyde functionality under specific acidic conditions. smolecule.com This allows chemists to carry out modifications on other parts of a molecule without the interference of the aldehyde group. Once the desired transformations are complete, the aldehyde can be deprotected and used in subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations to construct larger and more intricate molecular architectures.

Role as a Carbonyl Protecting Group in Multistep Synthesis

The most prominent role of this compound in multistep synthesis is to serve as a protecting group for the carbonyl carbon of 3-methylbenzaldehyde. The conversion of the aldehyde to a dimethyl acetal renders it inert to a wide range of reaction conditions under which an aldehyde would typically react.

Acetals exhibit excellent stability in neutral to strongly basic environments and are resistant to attack by nucleophiles, organometallic reagents (like Grignard and organolithium reagents), and most oxidizing and reducing agents. organic-chemistry.org This stability is crucial in complex synthetic sequences where such reagents are employed to modify other functional groups within the molecule. For instance, if a molecule contains both a ketone and the 3-methylbenzaldehyde group, the aldehyde can be selectively protected as the dimethyl acetal, allowing for nucleophilic addition to the ketone without affecting the aldehyde.

The protection process is typically achieved by reacting 3-methylbenzaldehyde with methanol (B129727) under acidic catalysis. smolecule.com Deprotection, or the regeneration of the aldehyde, is conveniently accomplished by hydrolysis in the presence of aqueous acid. organic-chemistry.org This robust protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules.

| Protection/Deprotection Conditions | Reagents | Typical Conditions |

| Protection (Acetalization) | 3-Methylbenzaldehyde, Methanol, Acid Catalyst (e.g., HCl) | Anhydrous conditions to drive equilibrium |

| Deprotection (Hydrolysis) | This compound, Water, Acid Catalyst | Aqueous acidic solution |

Contribution to the Synthesis of Fine Chemicals and Intermediates

This compound is a valuable intermediate in the production of various fine chemicals. In the flavor and fragrance industry, it is utilized for its sweet, nutty, and floral aroma profile. smolecule.com Its stability and low volatility compared to the parent aldehyde make it a preferred ingredient in certain formulations. smolecule.com

Beyond fragrances, its role as a protected aldehyde makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The parent compound, 3-methylbenzaldehyde, is a known precursor in the manufacturing of more complex molecules. thegoodscentscompany.comnih.govnih.gov By using the dimethyl acetal form, synthetic chemists can improve the efficiency and yield of manufacturing processes by preventing unwanted side reactions of the aldehyde group.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Other Ring Systems

While direct synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) from this compound is not a commonly cited pathway, its parent aldehyde can serve as a key component in established synthetic routes. For instance, the Wittig reaction between a suitable phosphonium (B103445) ylide and 3-methylbenzaldehyde can produce stilbene (B7821643) derivatives. These stilbenoids can then undergo photochemical cyclization, a method known as the Mallory reaction, to form complex ring systems like methylchrysenes. nih.gov

In a synthetic scheme targeting a complex PAH with multiple functional groups, this compound could be employed to protect the aldehyde functionality while other parts of the molecule are being assembled. Once the stilbene backbone is constructed, the acetal can be hydrolyzed to regenerate the aldehyde for further transformations, or the cyclization can be performed with the acetal in place, provided the reaction conditions are not strongly acidic. This strategic use of the acetal as a protecting group allows for the regioselective formation of specific PAH isomers. nih.gov

| Synthetic Step | Description | Relevance of Acetal |

| Stilbene Formation | Wittig reaction between a phosphonium ylide and an aldehyde. | The acetal protects the aldehyde group if other reaction steps are incompatible with it. |

| Photochemical Cyclization | Mallory reaction of the resulting stilbene derivative to form the PAH core. | The acetal group would likely be stable under the neutral or non-acidic conditions of the photochemical reaction. |

Synthetic Strategies for Pyridine (B92270) and Triazine Derivatives Involving Acetal Chemistry

The chemistry of acetals is instrumental in the synthesis of various heterocyclic systems, including pyridine and triazine derivatives. While specific examples detailing the use of this compound are not prevalent, the general reactivity of related acetals provides a blueprint for its potential applications. For example, acrolein dimethyl acetal is known to undergo condensation reactions with ammonia (B1221849) over catalysts to produce 3-methylpyridine (B133936) (3-picoline). researchgate.net This suggests that aromatic acetals could potentially participate in similar cyclization reactions with appropriate nitrogen-containing synthons to form substituted pyridines.

Furthermore, reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) are widely used as "C1 synthons" in heterocyclic synthesis. researchgate.netscirp.orgresearchgate.net They react with active methylene (B1212753) compounds and amines to build pyridine and pyrimidine (B1678525) rings. researchgate.netscirp.orgresearchgate.net By analogy, this compound could potentially react with 1,3-dicarbonyl compounds or other suitable precursors in the presence of an ammonia source to construct tetrasubstituted dihydropyridine (B1217469) rings via the Hantzsch synthesis or related methodologies, which could then be oxidized to the corresponding pyridine.

In triazine synthesis, aldehydes are known to react with amines to form imines, which can be key intermediates. For instance, a 1,3,5-triazine (B166579) bearing three benzaldehyde (B42025) groups has been synthesized and used as a cross-linking agent. nih.gov The use of this compound would allow for the controlled introduction of the 3-methylphenyl group onto a pre-formed triazine core or its participation in the ring-forming reaction itself under specific catalytic conditions.

Future Directions and Emerging Research Areas

Development of More Sustainable and Efficient Catalytic Systems

The synthesis of acetals, including 3-Methylbenzaldehyde (B113406) dimethyl acetal (B89532), is a cornerstone of organic chemistry, primarily for the protection of aldehyde functionalities. organic-chemistry.org Traditional methods often rely on strong acid catalysts that can be difficult to handle and separate from the reaction mixture. Current research is heavily focused on developing heterogeneous and reusable catalysts that offer milder reaction conditions and improved environmental compatibility.

Recent advancements include the use of:

Lanthanide-based Metal-Organic Frameworks (MOFs): These materials have been successfully employed as catalysts for the acetalization of benzaldehyde (B42025). nih.gov Their porous structure and tunable active sites offer high efficiency, and their solid nature allows for easy recovery and recycling over multiple reaction cycles. nih.gov

Cesium Phosphomolybdovanadate Salts: These solid acid catalysts have demonstrated high activity and selectivity in the acetalization of benzaldehyde, achieving near-complete conversion under optimized conditions. mdpi.com

Photo-organocatalysts: A novel approach utilizing thioxanthenone as a photocatalyst under visible light from household lamps provides a green and mild protocol for acetalization. rsc.org This method avoids the need for strong acids and harsh conditions.

Ionic Liquids: Acidic ionic liquids have been shown to be effective catalysts, in some cases leading to acetal yields of up to 99%. mdpi.com Their unique properties can facilitate product separation and catalyst recycling. mdpi.com

Microwave-Assisted Synthesis: Catalyst- and solvent-free acetalization of aldehydes with glycerol (B35011) has been achieved using microwave irradiation, highlighting a path toward highly efficient and sustainable processes. mdpi.com

These innovative catalytic systems represent a significant step towards greener and more economical production methods for 3-Methylbenzaldehyde dimethyl acetal and related compounds.

| Catalyst System | Key Advantages | Relevant Aldehyde | Reference |

| Lanthanide-Oxalate MOFs | Heterogeneous, Reusable, High Yield (up to 90%) | Benzaldehyde | nih.gov |

| Cesium Phosphomolybdovanadate | High Activity, High Selectivity (95%) | Benzaldehyde | mdpi.com |

| Photo-organocatalysts | Mild Conditions, Green Chemistry | Aromatic/Aliphatic Aldehydes | rsc.org |

| Acidic Ionic Liquids | High Yield (up to 99%), Recyclable | Propionaldehyde, Benzaldehyde | mdpi.com |

| Microwave Irradiation | Catalyst-free, Solvent-free, High Conversion (95%) | Benzaldehyde | mdpi.com |

Exploration of New Reaction Pathways and Mechanistic Discoveries

Beyond its role as a protecting group, this compound is a versatile substrate for carbon-carbon bond-forming reactions and other transformations. Research is ongoing to uncover new reaction pathways and gain deeper mechanistic insights.

One area of exploration is the use of acetals in tandem reactions. For example, a continuous-flow microreactor system has been developed for a tandem deacetalization-Knoevenagel condensation process. researchgate.net In this setup, benzaldehyde dimethyl acetal is first hydrolyzed to benzaldehyde, which then immediately undergoes condensation, resulting in a high yield (80%) and selectivity (99%) for the final product, ethyl cyanocinnamate. researchgate.net

Mechanistic studies are also crucial for optimizing reactions. Computational analysis using semi-empirical methods has been employed to elucidate the reaction pathway for the formation of 2-methylbenzaldehyde (B42018) acetal, starting from the protonation of the aldehyde by an acid catalyst. researchgate.net Similarly, detailed investigations into the acid-catalyzed hydrolysis of benzaldehyde acetals have revealed the kinetics and the transient buildup of a hemiacetal intermediate during the reaction. amazonaws.comdatapdf.com Such studies are fundamental to controlling reaction outcomes and discovering novel reactivity patterns.

Integration with Data Science and Machine Learning in Reaction Design

The field of organic chemistry is undergoing a transformation with the integration of data science and machine learning (ML). nih.govresearchgate.net These tools offer the potential to accelerate the discovery of new reactions, optimize existing processes, and predict reaction outcomes with greater accuracy. aimlic.comarocjournal.com For a compound like this compound, ML algorithms can be trained on large datasets of chemical reactions to identify novel reaction conditions or predict the feasibility of new synthetic pathways. neurips.ccnih.gov

Key applications include:

Reaction Prediction: ML models, particularly those based on neural networks, can learn the complex relationships between reactants, catalysts, and reaction conditions to predict the major products of a chemical transformation. arocjournal.comnips.cc Some models can even predict detailed reaction mechanisms by tracking the movement of electrons. arxiv.org

Optimization of Reaction Conditions: Reinforcement learning and other ML techniques can efficiently explore a vast parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a desired reaction, minimizing the need for extensive trial-and-error experimentation. escholarship.org

Catalyst Discovery: By analyzing datasets of catalyst performance, machine learning can identify patterns and relationships that guide the design of new, more effective catalysts for reactions involving this compound. nih.gov

The development of automated, high-throughput experimentation platforms will further enhance the power of these data-driven approaches by generating the large, high-quality datasets needed to train robust ML models. nih.govescholarship.org

Advanced Computational Studies for Predicting Reactivity and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com DFT calculations allow researchers to model reaction mechanisms, determine the energies of transition states, and investigate the electronic properties of molecules and catalysts. researchgate.net

In the context of this compound, computational studies can provide valuable insights into: